(2-Chloro-4-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
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Overview
Description
Typically, a description of a compound includes its molecular formula, molecular weight, and structural formula. For example, 2-Chloro-4-nitroaniline has a molecular formula of C6H5ClN2O2 and a molecular weight of 172.57 g/mol .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize a compound. For instance, Bhatt and Sharma synthesized a series of 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-ones .Molecular Structure Analysis
This involves examining the arrangement of atoms in a molecule and the bonds between them. For example, indole is a heterocyclic compound that contains a benzopyrrole nucleus .Chemical Reactions Analysis
This involves studying the chemical reactions that a compound can undergo. For example, similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. For example, 2-chloro-4-nitroaniline is a yellow crystalline powder .Scientific Research Applications
Synthesis and Antihypertensive Activity
A study synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds similar to the one , for screening as antihypertensive agents. The research focused on the activity of these compounds in spontaneous hypertensive rats, investigating their potential as alpha-adrenergic blockers and their effectiveness in lowering blood pressure (Caroon et al., 1981).
Synthesis and Structural Analysis
Another study involved the synthesis of related compounds, focusing on their molecular structure and reactivity towards sulfur- and oxygen-containing nucleophiles. This research provides insights into the functionalization of 2-acyl-benzo[b]thiophene derivatives (Pouzet et al., 1998).
Biological Evaluation and Docking Studies
A study synthesized novel pyrazoline derivatives structurally related to the compound and evaluated their anti-inflammatory and antibacterial activities. This research also included molecular docking studies to predict the biological activity of these compounds (Ravula et al., 2016).
Synthesis, Characterization, and Antibacterial Activity
A research focused on synthesizing and characterizing compounds similar to (2-Chloro-4-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone. The study included density functional theory calculations and molecular docking to understand their antibacterial activity (Shahana & Yardily, 2020).
Antimicrobial Activities of Spiro Thiazolinone Derivatives
Another study synthesized various spiro thiazolinone heterocyclic compounds, structurally related to the compound , and assessed their antimicrobial activities. The study highlighted the increased antimicrobial activities with the fusion of heterocyclic rings (Patel & Patel, 2015).
Crystal and Molecular Structure Analysis
A study analyzed the crystal and molecular structure of Schiff base derivatives of a compound structurally similar to the one . The research used NMR, X-ray diffraction, and density functional theory geometry optimization for characterization (Kaur et al., 2015).
Mechanism of Action
This typically applies to bioactive compounds and involves understanding how the compound interacts with biological systems. For example, thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Future Directions
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl)-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O6S2/c19-15-12-13(22(24)25)3-4-14(15)17(23)20-7-5-18(6-8-20)21(9-10-28-18)30(26,27)16-2-1-11-29-16/h1-4,11-12H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDFWPFRYDUXJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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